(E)-Methyl 3-(2-nitrophenyl)acrylate

Catalog No.
S1909876
CAS No.
612-43-1
M.F
C10H9NO4
M. Wt
207.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Methyl 3-(2-nitrophenyl)acrylate

CAS Number

612-43-1

Product Name

(E)-Methyl 3-(2-nitrophenyl)acrylate

IUPAC Name

methyl (E)-3-(2-nitrophenyl)prop-2-enoate

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+

InChI Key

VKKNUVQQEHKTCG-VOTSOKGWSA-N

SMILES

COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]

Material Science

Research suggests (E)-Methyl 3-(2-nitrophenyl)acrylate may be useful in developing new non-linear optical (NLO) materials. These materials exhibit properties that can manipulate light signals, making them valuable for applications in lasers, optical communications, and data storage. Studies have explored using (E)-Methyl 3-(2-nitrophenyl)acrylate in the creation of NLO materials due to its chromophoric (light-absorbing) properties.Source: )

Biology and Medicine

Some studies have investigated the potential cytotoxic (cell-killing) effects of (E)-Methyl 3-(2-nitrophenyl)acrylate on certain cancer cell lines. The mechanism of action is not fully understood, but it may be related to the compound's interaction with cellular proteins.Source: Important safety note: This is an early-stage research area, and (E)-Methyl 3-(2-nitrophenyl)acrylate should not be considered for any medical use.

(E)-Methyl 3-(2-nitrophenyl)acrylate is an organic compound with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol. It features a nitrophenyl group attached to the acrylate moiety, which contributes to its unique chemical properties. The compound appears as a pale yellow solid with a melting point of approximately 72 °C . Its structure includes a double bond between the carbon atoms of the acrylate, which is characteristic of unsaturated esters.

The synthesis of (E)-Methyl 3-(2-nitrophenyl)acrylate typically involves the nitration of methyl trans-cinnamate using a nitrating agent, resulting in the formation of both methyl 3-(2-nitrophenyl)acrylate and methyl 3-(4-nitrophenyl)acrylate in varying ratios . The reaction can be monitored using techniques such as gas chromatography to assess conversion rates and selectivity .

The synthesis of (E)-Methyl 3-(2-nitrophenyl)acrylate can be achieved through several methods:

  • Nitration of Methyl Trans-Cinnamate: This method involves treating methyl trans-cinnamate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically yields both ortho and para-nitro derivatives, with purification steps following to isolate the desired product .
  • Catalytic Reactions: Advanced synthetic routes may utilize palladium-catalyzed reactions to facilitate the formation of acrylates from aryl halides and acrylate esters under specific conditions .

(E)-Methyl 3-(2-nitrophenyl)acrylate has shown promise in various applications:

  • Non-Linear Optical Materials: Due to its chromophoric properties, it may be useful in developing materials that manipulate light, which are valuable in optical communications and data storage technologies.
  • Potential Therapeutic Agent: Its cytotoxic properties against cancer cells suggest potential applications in oncology, although more research is necessary to establish safety and efficacy.

Studies on (E)-Methyl 3-(2-nitrophenyl)acrylate have explored its interactions with biological systems, particularly its cytotoxic effects on cancer cell lines. These investigations aim to elucidate the compound's mechanism of action and its potential role as a therapeutic agent. Further studies are required to fully understand its interactions at the molecular level and any implications for drug development .

Several compounds share structural similarities with (E)-Methyl 3-(2-nitrophenyl)acrylate. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeSimilarity ScoreUnique Features
(E)-Ethyl 3-(2-nitrophenyl)acrylateEthyl ester derivative0.97Higher boiling point; different ester group
tert-Butyl 3-(2-nitrophenyl)acrylateTert-butyl ester derivative0.92Bulky tert-butyl group affects steric properties
(E)-Butyl 3-(2-nitrophenyl)acrylateButyl ester derivative0.90Longer carbon chain compared to methyl ester

These compounds exhibit variations in their physical properties and reactivity due to differences in their alkyl groups, which can influence their applications in various fields such as materials science and medicinal chemistry.

XLogP3

1.8

Dates

Modify: 2023-08-16

Explore Compound Types